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Compound of Interest

Compound Name:

2-[4-(2-

Methylpentyl)cyclohexyl]acetic

acid

Cat. No.: B13239443

Get Quote

Technical Profile: C15H28O2 Cyclohexyl
Derivatives
Comprehensive Characterization, Synthesis, and
Structural Isomerism
Part 1: Core Chemical Identity & Molecular Architecture
Topic: Molecular Weight and Formula of C15H28O2 Cyclohexyl Derivatives Primary Focus:

Menthyl Isovalerate (Validol) and Cyclohexyl Nonanoate Molecular Weight: 240.38 g/mol Exact

Mass: 240.2089 Da[1]

The molecular formula C15H28O2 represents a specific class of esterified cyclohexyl

derivatives characterized by two degrees of unsaturation: one derived from the cyclohexane

ring and the second from the carbonyl group (C=O) of the ester linkage.
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While theoretically allowing for various structural isomers, in drug development and industrial

applications, this formula predominantly refers to esters formed via the condensation of a

cyclohexyl-based alcohol and an aliphatic carboxylic acid. The two most scientifically significant

isomers are:

Menthyl Isovalerate (Validol): A pharmaceutical anxiolytic and sedative.

Cyclohexyl Nonanoate: A specialized intermediate in fragrance and liquid crystal synthesis.

Elemental Analysis & Physical Constants
Property Value Precision/Notes

Formula C₁₅H₂₈O₂

Molecular Weight 240.38 g/mol Average mass

Monoisotopic Mass 240.208930 Da For High-Res MS calibration

Carbon Content 74.95%

Hydrogen Content 11.74%

Oxygen Content 13.31%

Degrees of Unsaturation 2 1 Ring + 1 Double Bond (C=O)

Predicted LogP ~5.5 - 6.2 Highly Lipophilic

Part 2: Structural Isomerism & Causality
To understand the "C15H28O2" signature, one must analyze the fragmentation of the carbon

skeleton. The total carbon count (15) is distributed between the alcohol moiety (cyclohexyl ring)

and the acid moiety.

1. The Pharmaceutical Isomer: Menthyl Isovalerate (Validol)
Structure: Menthyl group (C10) + Isovaleryl group (C5) = C15.

Mechanism of Action: Acts on the central nervous system as a mild sedative and vasodilator.

It releases menthol and isovaleric acid upon hydrolysis in the body.
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Stereochemistry: The biological activity is strictly dependent on the chiral centers of the

menthol moiety (1R, 2S, 5R).

2. The Industrial Isomer: Cyclohexyl Nonanoate
Structure: Cyclohexyl ring (C6) + Nonanoic acid chain (C9) = C15.

Application: Used as a standard for hydrophobicity studies and as a precursor in the

synthesis of mesogenic (liquid crystal) materials.

Structural Logic Diagram (DOT)
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Figure 1: Structural divergence of C15H28O2 isomers based on acid/alcohol carbon

distribution.

Part 3: Synthesis Protocols
For high-purity applications (drug development), the Acid Chloride Method is preferred over

Fischer Esterification due to higher yields and easier workup for bulky alcohols like Menthol.

Protocol A: Synthesis of Menthyl Isovalerate (Validol)
Objective: Synthesize C15H28O2 via acylation of (-)-Menthol.

Reagents:

(-)-Menthol (1.0 eq)

Isovaleryl Chloride (1.2 eq)

Triethylamine (Et3N) (1.5 eq) - Acid Scavenger
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Dichloromethane (DCM) - Solvent

DMAP (0.1 eq) - Nucleophilic Catalyst

Step-by-Step Methodology:

Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, dissolve

(-)-Menthol (15.6 g, 100 mmol) in anhydrous DCM (100 mL).

Activation: Add Triethylamine (21 mL, 150 mmol) and DMAP (1.2 g, 10 mmol). Cool the

mixture to 0°C using an ice bath.

Acylation: Add Isovaleryl Chloride (14.5 g, 120 mmol) dropwise via a pressure-equalizing

addition funnel over 30 minutes. Note: Exothermic reaction; control rate to maintain temp <

5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Hexane/EtOAc 9:1).

Quench & Workup: Quench with saturated NaHCO3 (50 mL). Separate the organic layer and

wash with 1M HCl (to remove excess amine) followed by Brine.

Purification: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting

oil via vacuum distillation (bp ~129°C at reduced pressure) or column chromatography.

Validation Check:

Yield: Expect >90%.

Appearance: Colorless, oily liquid with a menthol-valerian odor.

Synthesis Flowchart (DOT)
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Start: (-)-Menthol + DCM

Cool to 0°C
Add Et3N + DMAP

Dropwise Addition:
Isovaleryl Chloride

Stir 4h @ RT
(Monitor TLC)

Wash: NaHCO3 -> HCl -> Brine

Product: Menthyl Isovalerate
(>98% Purity)

Click to download full resolution via product page

Figure 2: Optimized Acid Chloride Synthesis Route for Sterically Hindered Cyclohexyl Esters.

Part 4: Analytical Validation (GC-MS & NMR)
To confirm the identity of the C15H28O2 derivative, specific spectral fingerprints must be

verified.

1. Mass Spectrometry (GC-MS)
Molecular Ion: m/z 240 (often weak).

Base Peak (Validol): m/z 83 (Cyclohexene ring fragment) or m/z 138 (Menthol elimination).
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McLafferty Rearrangement: Look for characteristic alkene elimination peaks.

Cyclohexyl Nonanoate: Peaks at m/z 82 (Cyclohexene) and m/z 158 (Nonanoic acid

cation).

2. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) - Menthyl Isovalerate:

δ 4.68 (td, 1H): The methine proton on the cyclohexyl ring attached to the ester oxygen

(CHO-CO). This is the diagnostic peak.

δ 0.7 – 2.1 (m, 27H): Overlapping aliphatic multiplets from the menthol ring and isovaleryl

chain.

δ 0.9 (d, 6H): Isopropyl methyls of the isovaleryl group.

1H NMR (400 MHz, CDCl3) - Cyclohexyl Nonanoate:

δ 4.75 (m, 1H): Methine proton of the cyclohexyl ring.

δ 2.28 (t, 2H): Alpha-methylene protons of the nonanoate chain (-CH2-CO-).

δ 0.88 (t, 3H): Terminal methyl of the nonyl chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Pentadecenoic acid | C15H28O2 | CID 5282742 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. CAS Common Chemistry [commonchemistry.cas.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13239443?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

